1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a dihydrobenzofuran moiety, and a hydroxyethyl urea linkage
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with an appropriate nucleophile to form the benzhydryl intermediate.
Synthesis of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.
Coupling of Intermediates: The benzhydryl intermediate is then coupled with the dihydrobenzofuran moiety under specific reaction conditions to form the desired product.
Hydroxyethylation and Urea Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea: This compound has a similar benzhydryl and urea structure but differs in the substituent groups, leading to different chemical and biological properties.
1-Benzhydryl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-21(19-11-12-22-20(15-19)13-14-29-22)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21,23,27H,13-14,16H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKXENQLNHMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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